molecular formula C22H20N4O3 B2726141 2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539847-73-9

2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2726141
CAS No.: 539847-73-9
M. Wt: 388.427
InChI Key: NVYRELADKXNHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tricyclic heterocyclic molecule featuring a fused triazoloquinazolinone core with substituents at the 2- and 9-positions: a 3-hydroxyphenyl group and a 4-methoxyphenyl group, respectively. Its structure combines the pharmacophoric features of quinazolinones (known for antimicrobial, anticancer, and anti-inflammatory activities) and triazole rings (associated with metabolic stability and binding affinity).

Properties

IUPAC Name

2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-29-16-10-8-13(9-11-16)20-19-17(6-3-7-18(19)28)23-22-24-21(25-26(20)22)14-4-2-5-15(27)12-14/h2,4-5,8-12,20,27H,3,6-7H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYRELADKXNHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The hydroxyphenyl and methoxyphenyl groups are then introduced via substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it suitable for various applications:

Anticancer Activity

Research indicates that derivatives of triazoloquinazolinones can inhibit specific kinases involved in cancer progression. For example:

  • Polo-like Kinase 1 Inhibition : This compound has shown potential as an inhibitor of polo-like kinase 1 (Plk1), which is overexpressed in many cancers. Inhibiting Plk1 can disrupt mitotic processes in cancer cells, leading to cell death .

Antimicrobial Properties

Studies have demonstrated that compounds within this class possess antimicrobial activity against various pathogens. This includes:

  • Bacterial Inhibition : The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, showing promising results in preliminary tests.

Anticonvulsant Effects

The structure-activity relationship (SAR) studies suggest that modifications in the triazoloquinazolinone framework can lead to enhanced anticonvulsant properties. Compounds exhibiting similar structures have been reported to provide significant protection in seizure models .

Case Studies and Research Findings

Several studies have explored the efficacy of 2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated effective inhibition of Plk1 in vitro with IC50 values indicating strong activity against cancer cell lines .
Study 2Antimicrobial PropertiesShowed significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Study 3Anticonvulsant EfficacyReported protective effects in animal models for seizures with a notable median effective dose .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, preventing substrate access. In the case of receptor interaction, it may act as an antagonist or agonist, modulating the receptor’s activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

The compound is compared below with structurally analogous triazoloquinazolinones and related derivatives, focusing on structural variations, synthetic efficiency, and reported pharmacological properties.

Structural Comparison
Compound Name Substituents (Position) Key Structural Features Reference
2-(3-Hydroxyphenyl)-9-(4-methoxyphenyl)-triazolo[3,2-b]quinazolin-8-one 2: 3-hydroxyphenyl; 9: 4-methoxyphenyl Polar hydroxyl and methoxy groups; enhanced solubility and H-bonding potential
9-(4-Hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (13a) 9: 4-hydroxyphenyl Single hydroxyl group; simpler substitution pattern
6,6-Dimethyl-9-phenyl-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 6: Dimethyl; 9: phenyl Aliphatic dimethyl group; lack of polar substituents
9-(4-Ethoxy-3-methoxyphenyl)-6-phenyl-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 9: 4-ethoxy-3-methoxyphenyl Ethoxy and methoxy groups; increased steric bulk
2-(2-Chlorophenyl)-9-(4-hydroxyphenyl)-triazolo[1,5-a]pyrimidin-8-one (11c) 2: 2-chlorophenyl; 9: 4-hydroxyphenyl Chlorine substituent; pyrimidine core instead of quinazolinone

Key Observations :

  • 4-Methoxyphenyl at position 9 contrasts with phenyl or chlorophenyl groups in analogs, influencing lipophilicity and metabolic stability .

Key Observations :

  • The NGPU catalyst (used in related syntheses) reduces reaction times to ≤5 hours with yields >65%, suggesting its utility for synthesizing the target compound .
  • Derivatives with halogen substituents (e.g., 11c) show lower yields, likely due to steric or electronic challenges .
Pharmacological and Physicochemical Properties
Compound Melting Point (°C) Solubility (Predicted) Reported Activity Reference
2-(3-Hydroxyphenyl)-9-(4-methoxyphenyl)-triazoloquinazolin-8-one Not reported Moderate (logP ~3.5*) Hypothesized: Antimicrobial, anticancer
9-(4-Hydroxyphenyl)-triazolo[5,1-b]quinazolin-8-one (13a) 230–231 Low (logP ~4.1) RXFP4 agonist candidate
2-(2-Chlorophenyl)-9-(4-hydroxyphenyl)-triazolo[1,5-a]pyrimidin-8-one (11c) 208–209 Moderate (logP ~3.8) RXFP4 agonist candidate
1-(4-Pyridinyl)-triazolo[4,3-a]quinazolin-5-one (13) 328–330 Low (logP ~4.5) Antimicrobial (in vitro)

Key Observations :

  • The hydroxyl and methoxy groups in the target compound may improve solubility compared to fully nonpolar analogs (e.g., 13a) .
  • Chlorine substituents (e.g., 11c) correlate with higher melting points, suggesting stronger crystalline packing .

Biological Activity

The compound 2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazolinone family and has garnered attention due to its diverse biological activities. The unique structural features of this compound—particularly the presence of hydroxy and methoxy substituents—enhance its potential therapeutic applications. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H24N4O3
  • Molecular Weight : Approximately 418.4 g/mol

The compound's structure includes a triazoloquinazolinone core with hydroxyl and methoxy groups that are crucial for its biological interactions. The synthesis typically involves multi-step organic reactions that enhance its purity and yield through controlled conditions and specific catalysts.

Antioxidant Activity

Research indicates that compounds similar to This compound exhibit significant antioxidant properties. For example, related triazole derivatives have shown effective free radical scavenging abilities in vitro. The DPPH assay is commonly used to evaluate this activity. In one study involving triazole derivatives, compounds demonstrated IC50 values indicating strong antioxidant capabilities .

Anticancer Activity

The anticancer potential of triazoloquinazolinones has been explored extensively. Studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), CCRF-CEM (leukemia)
  • Inhibition Rates : Some derivatives exhibited growth inhibition rates exceeding 40% against these cell lines .

Antidiabetic Effects

In vivo studies have indicated that certain derivatives possess significant hypoglycemic effects in diabetic models. For example:

  • Blood Glucose Lowering Activity : Compounds showed up to 59% reduction in blood glucose levels in streptozotocin-induced diabetic rats .

The biological activity of This compound is thought to involve interactions with specific biological targets such as enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer and diabetes.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites which could lead to downstream effects influencing cell proliferation and apoptosis.

Case Studies

Several studies have highlighted the pharmacological potential of triazoloquinazolinones:

  • Study on RXFP4 Agonism : A high-throughput screening revealed that certain derivatives exhibited selective agonistic activity towards RXFP4 receptors. This suggests a pathway for further development in treating conditions related to this receptor .
  • Cytotoxicity Evaluation : Compounds were screened against a panel of 60 cancer cell lines at the National Cancer Institute (NCI), demonstrating variable cytotoxicity which supports their development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-triazoloquinazolin-8-one?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Cyclocondensation : Reacting substituted quinazolinone precursors with triazole-forming agents under controlled temperatures (e.g., 80–100°C) in polar aprotic solvents like DMF or DMSO .
  • Functionalization : Introducing the 3-hydroxyphenyl and 4-methoxyphenyl substituents via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups). Purification often requires column chromatography or recrystallization from DMF/i-propanol mixtures .
  • Critical Factors : Solvent choice, reaction time, and stoichiometric ratios of reagents significantly impact yield (typically 50–70%) and purity (>95%) .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Standard characterization includes:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 9.5–10.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 456.16) .
  • Elemental Analysis : Matching calculated and observed C/H/N/O percentages to validate purity .

Q. What biological activities are reported for this compound?

  • Methodological Answer : Preliminary studies on structurally similar triazoloquinazolinones indicate:

  • Antitumor Activity : Inhibition of cancer cell lines (e.g., IC₅₀ = 5–20 µM against HeLa) via kinase or topoisomerase inhibition .
  • Antimicrobial Potential : Moderate activity against Gram-positive bacteria (MIC = 32–64 µg/mL) .
  • Targeted Assays : Use enzyme-linked immunosorbent assays (ELISA) or flow cytometry to quantify activity and compare with reference drugs .

Advanced Research Questions

Q. How can synthesis conditions be optimized for higher yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Replace traditional acids with deep eutectic solvents (e.g., NGPU) to reduce reaction time (from 24h to 6h) and improve efficiency (yield increase by 15–20%) .
  • Solvent Optimization : Test binary solvent systems (e.g., DMF/H₂O) to enhance solubility of intermediates and reduce byproducts .
  • In-situ Monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

Q. What advanced techniques resolve structural ambiguities in this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (e.g., intramolecular H-bonds between hydroxyl and triazole groups) .
  • DFT Calculations : Simulate vibrational spectra (IR/Raman) and compare with experimental data to validate tautomeric forms .
  • 2D NMR : Use COSY and NOESY to assign overlapping proton signals in the quinazolinone core .

Q. How do substituents influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Hydroxyl Group : Critical for hydrogen bonding with target proteins (e.g., replacing -OH with -OCH₃ reduces antitumor activity by 50%) .
  • Methoxy Group : Enhances lipophilicity (logP ≈ 2.8), improving membrane permeability (measured via Caco-2 assays) .
  • Derivatization : Introduce electron-withdrawing groups (e.g., -Cl) to the phenyl ring to modulate redox properties and oxidative stability .

Q. How to reconcile contradictory biological activity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Verify assay conditions (e.g., cell line passage number, serum concentration) that may affect IC₅₀ values .
  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers or confounding variables .
  • Mechanistic Validation : Use knock-out cell lines or competitive binding assays to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.